Benzoic acid, 3-(2-oxo-4-oxazolidinyl)-
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Overview
Description
Benzoic acid, 3-(2-oxo-4-oxazolidinyl)- is a chemical compound with the molecular formula C10H9NO4 It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-(2-oxo-4-oxazolidinyl)- typically involves the reaction of benzoic acid derivatives with oxazolidinone precursors. One common method is the condensation reaction between benzoic acid and 2-oxo-4-oxazolidinone under acidic or basic conditions. The reaction may require a catalyst to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-(2-oxo-4-oxazolidinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: The benzoic acid moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Benzoic acid, 3-(2-oxo-4-oxazolidinyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of benzoic acid, 3-(2-oxo-4-oxazolidinyl)- involves its interaction with specific molecular targets and pathways. The oxazolidinone ring can interact with enzymes or receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-(2-oxo-3-oxazolidinyl)-: Similar in structure but with a different position of the oxazolidinone ring.
Benzoic acid, 4-(2-oxo-5-oxazolidinyl)-: Another derivative with a different substitution pattern
Uniqueness
Benzoic acid, 3-(2-oxo-4-oxazolidinyl)- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H9NO4 |
---|---|
Molecular Weight |
207.18 g/mol |
IUPAC Name |
3-(2-oxo-1,3-oxazolidin-4-yl)benzoic acid |
InChI |
InChI=1S/C10H9NO4/c12-9(13)7-3-1-2-6(4-7)8-5-15-10(14)11-8/h1-4,8H,5H2,(H,11,14)(H,12,13) |
InChI Key |
JELJAHRFWBXQQI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)O1)C2=CC(=CC=C2)C(=O)O |
Origin of Product |
United States |
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